
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3,8-diazabicyclo(321)octane-3-ethanol diphenylacetate is a complex organic compound with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold, which is central to the compound’s structure . This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
3-Chloro-8-methyl-8-azabicyclo(3.2.1)octane: This compound has a similar core structure but with different functional groups.
3,6-Diacetoxytropane: Another compound with a related bicyclic structure used in various chemical applications.
Uniqueness
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is unique due to its specific functional groups and the combination of its bicyclic structure with an ethanol and diphenylacetate moiety.
Eigenschaften
CAS-Nummer |
63978-01-8 |
|---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H28N2O2/c1-24-20-12-13-21(24)17-25(16-20)14-15-27-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3 |
InChI-Schlüssel |
NDSWVTKMCVPUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CN(C2)CCOC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


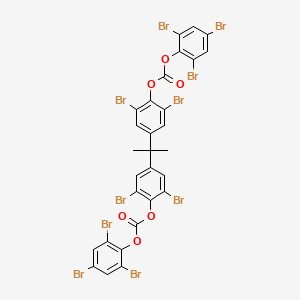
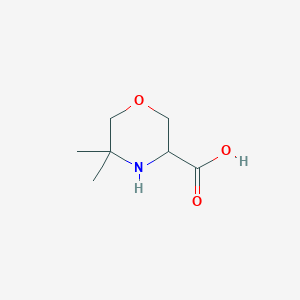
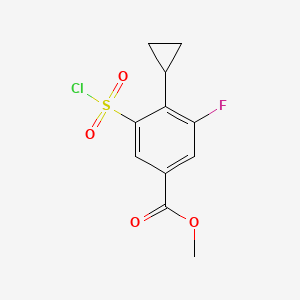
![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)

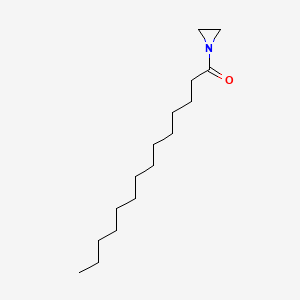
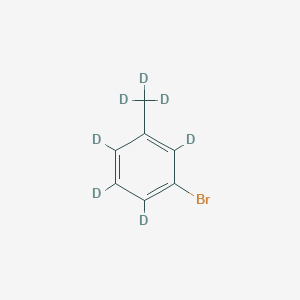

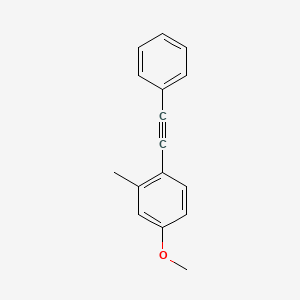
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)
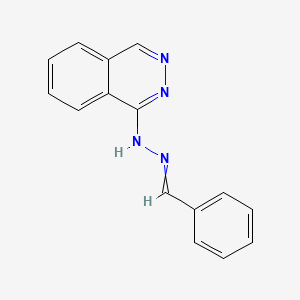
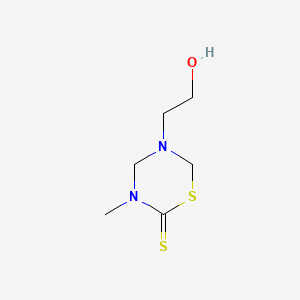
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
